molecular formula C10H9N3O B1395781 Isoquinoline-4-carbohydrazide CAS No. 885272-60-6

Isoquinoline-4-carbohydrazide

Cat. No. B1395781
M. Wt: 187.2 g/mol
InChI Key: JIQUXWSLZSEQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-4-carbohydrazide, also known as 3-hydrazinylisoquinoline, is a chemical compound derived from isoquinoline. It is commonly found in nature and has been used in various industrial and biomedical applications. The molecular formula of Isoquinoline-4-carbohydrazide is C10H9N3O .


Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A copper/acid-catalyzed oxidative carbamoylation of various electron-deficient nitrogen heteroarenes with hydrazinecarboxamide hydrochlorides provides structurally diverse nitrogen-heteroaryl carboxamides .


Molecular Structure Analysis

Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Chemical Reactions Analysis

Isoquinoline is a weak tertiary base. Isoquinoline ring has been found to possess a wide range of biological and pharmacological activities like antimalarial, anti-HIV, insect growth retarding antitumor, antimicrobial, antileukmic antibacterial . The reaction mechanism of carboxylic group with 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) under mild conditions .


Physical And Chemical Properties Analysis

Isoquinoline-4-carbohydrazide is a pale yellow solid . It is hygroscopic and has a molecular weight of 187.2 . Isoquinoline, a related compound, is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour .

Scientific Research Applications

Synthesis and Biological Activities

A series of novel compounds with isoquinoline derivatives, including isoquinoline-4-carbohydrazides, have been synthesized and shown to exhibit antimicrobial and antioxidant activities. These compounds demonstrate significant inhibition against various fungi and bacteria, suggesting their potential in developing new antimicrobial agents (Saundane, Verma, & Vijaykumar, 2013).

Therapeutic Potential in Cancer Research

Isoquinoline alkaloids, including isoquinoline-4-carbohydrazide derivatives, are being explored for their anticancer properties. Research indicates that these compounds interact with nucleic acids, and ongoing studies aim to understand their binding mechanisms, which could lead to new drug designs (Bhadra & Kumar, 2011).

Pharmaceutical Development

Isoquinoline analogs, including isoquinoline-4-carbohydrazide, are part of a structurally diverse class of compounds with a wide range of biological characteristics. They are important in the development of pharmaceuticals for treating various diseases such as tumors, respiratory diseases, infections, and cardiovascular diseases (Luo et al., 2020).

Mass Spectrometry and Drug Analysis

Isoquinoline-4-carbohydrazide derivatives have been studied in mass spectrometry, particularly for their role as drug candidates in treatments like prolylhydroxylase inhibition. These studies contribute to clinical, forensic, or doping control analysis (Thevis et al., 2008).

Synthesis of Medicinally Relevant Compounds

Research has developed strategies for functionalizing the carbocyclic core of the isoquinoline, leading to the synthesis of compounds including isoquinoline-4-carbohydrazide derivatives. These methods are important for creating medicinally relevant building blocks or natural products (Horváth et al., 2018).

Pharmacological Activities

Isoquinoline N-oxide alkaloids, which include isoquinoline-4-carbohydrazide derivatives, have shown significant antimicrobial, antibacterial, antitumor, and other activities. The study of these compounds and their structure-activity relationships points toward new possible applications in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Molecular Design for Anti-HIV Agents

4-hydroxyquinoline-3-carbohydrazide derivatives, closely related to isoquinoline-4-carbohydrazide, have been synthesized and evaluated for anti-HIV activity. These compounds show promising results as potential anti-HIV agents, with moderate inhibitory properties against HIV-1 virus (Hajimahdi et al., 2013).

Safety And Hazards

Isoquinoline-4-carbohydrazide may be harmful if swallowed, fatal in contact with skin, and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Quinoline and isoquinoline alkaloids have received considerable attention due to their potent biological activities demonstrated by in vitro and in vivo assays . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

isoquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQUXWSLZSEQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700935
Record name Isoquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-4-carbohydrazide

CAS RN

885272-60-6
Record name Isoquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Isoquinoline-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
Isoquinoline-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
Isoquinoline-4-carbohydrazide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isoquinoline-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Isoquinoline-4-carbohydrazide

Citations

For This Compound
1
Citations
RM Zaki, AMK El Dean, MIA El Monem… - Heterocyclic …, 2016 - degruyter.com
Abstract Treatment of isoquinolinecarboxamide 4a with triethyl orthoformate, chloroacetyl chloride or carbon disulfide afforded the pyrimidinone 7, oxopyrimidinethione 12 and …
Number of citations: 12 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.